![molecular formula C9H8Cl2O B1349304 2,4-Dichlorophenylacetone CAS No. 93457-07-9](/img/structure/B1349304.png)
2,4-Dichlorophenylacetone
Overview
Description
2,4-Dichlorophenylacetone is an organic compound with the molecular formula C9H8Cl2O . It has a molecular weight of 203.07 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves a reaction in tetrahydrofuran and toluene at temperatures between -78 and 0 degrees Celsius for 0.5 hours . The intermediate product from step A is used in this reaction .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8Cl2O/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5H,4H2,1H3 . The ChemSpider ID is 2015858 .Scientific Research Applications
Overview of 2,4-Dichlorophenylacetone in Scientific Research
This compound, commonly referred to as 2,4-D, is a widely used herbicide noted for its extensive application in agriculture for controlling broadleaf weeds. It is a synthetic chemical that has been a subject of numerous scientific studies focusing on its impact on the environment and its mode of action.
Trends and Gaps in 2,4-D Research
The scientific community has conducted extensive research on 2,4-D, particularly in the fields of toxicology, biochemistry, and environmental science. A scientometric review highlighted the trends in studies on 2,4-D toxicity and mutagenicity, emphasizing the need for future research to focus on molecular biology, human exposure assessments, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Removal from Water Sources
Given its widespread use and potential environmental impact, studies have explored methods for removing 2,4-D from contaminated water sources. Various strategies have been examined to develop more efficient methods for its complete removal, acknowledging the challenge of water contamination due to 2,4-D (EvyAliceAbigail, MelvinSamuel, Needhidasan, & Ramalingam, 2017).
Molecular Mode of Action
The molecular action mode of 2,4-D as a herbicide has been a significant area of study. It works by mimicking natural auxin at the molecular level, leading to abnormal growth, senescence, and death in susceptible plants. Research has shed light on the perception and signal transduction under herbicide treatment, providing insights into its physiological processes (Song, 2014).
Phytoremediation Enhancement
Studies have also explored the use of bacterial endophytes to enhance the phytoremediation of 2,4-D-contaminated substrates. For instance, inoculating pea plants with a bacterial strain capable of degrading 2,4-D demonstrated an increased capacity for herbicide removal from soil, without accumulation in the plant's aerial tissues (Germaine et al., 2006).
Electrocatalytic Degradation
Research on the electrocatalytic degradation of 2,4-D has shown promising results. This method involves the use of various anode electrodes to degrade the herbicide in aqueous solutions, demonstrating effective removalof 2,4-D from water and offering potential as a wastewater treatment technique for pollutants like phenoxy group herbicides (Dargahi et al., 2019).
Environmental and Health Impacts
Research has also been conducted to understand the environmental and health impacts of 2,4-D, particularly focusing on its toxicity and potential risks. This includes studies on the percutaneous absorption of 2,4-D from soil, revealing insights into its interaction with the skin and the potential health hazards associated with exposure (Wester et al., 1996). Additionally, the molecular mechanisms of 2,4-D toxicity have been explored, highlighting its peroxidative capacity, free radical formation, induction of apoptosis, and genotoxic activity (Bukowska, 2006).
Plant Metabolism Studies
Historical studies have also investigated the metabolism of radioactive 2,4-D in plants, providing foundational knowledge on how 2,4-D interacts with and affects plant physiology (Jaworski, Fang, & Freed, 1955).
Advanced Degradation Techniques
Innovative methods like the use of pre-magnetization Fe-C for the degradation of 2,4-D have been examined, highlighting the role of advanced catalysts in improving the efficiency of herbicide removal from contaminated environments (Li, Zhou, & Pan, 2018).
Soil Contamination Analysis
Methods for determining 2,4-D and its transformation products in soil samples have been developed, aiding in the monitoring and assessment of environmental contamination and the effectiveness of remediation efforts (de Amarante et al., 2003).
Genotoxicity Assessment
The genotoxic properties of 2,4-D have been evaluated using various assays, such as the RAPD analysis in maize, to determine its impact on the genetic stability of crops (Aksakal et al., 2013).
Safety and Hazards
2,4-Dichlorophenylacetone is intended for research and development use only and is not recommended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .
Mechanism of Action
Target of Action
2,4-Dichlorophenylacetone, also known as 2,4-D, is a selective herbicide that primarily targets broadleaf weeds . It mimics natural auxin, a type of plant hormone, at the molecular level . The primary targets of 2,4-D are auxin receptors and auxin transport carriers .
Mode of Action
2,4-D interacts with its targets by binding to auxin receptors, which leads to an overstimulation of auxin-responsive genes . This interaction results in abnormal growth patterns in the targeted plants, leading to their eventual death . The compound also affects the actin cytoskeleton and increases the synthesis of plant hormones such as abscisic acid (ABA) and ethylene .
Biochemical Pathways
The biochemical pathways affected by 2,4-D primarily involve auxin signaling and response . The overexpression of auxin-responsive genes disrupts normal plant growth and development . Additionally, the compound’s action leads to an increase in the levels of reactive oxygen species (ROS), which can cause oxidative stress and damage to the plant cells .
Pharmacokinetics
It is known that 2,4-d is highly water-soluble , which suggests that it can be readily absorbed and distributed in the environment
Result of Action
The primary result of 2,4-D’s action is the death of targeted plants due to uncontrolled growth . This uncontrolled growth is caused by the disruption of normal auxin signaling and response, leading to abnormalities in plant development . On a cellular level, 2,4-D can cause changes in the actin cytoskeleton and increased levels of ROS, leading to oxidative stress and cellular damage .
Action Environment
The action of 2,4-D can be influenced by various environmental factors. For instance, the compound’s water solubility means that it can be easily transported in the environment, potentially affecting non-target organisms . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment
properties
IUPAC Name |
1-(2,4-dichlorophenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVVHXZQWSCZBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370125 | |
Record name | 2,4-Dichlorophenylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93457-07-9 | |
Record name | 1-(2,4-Dichlorophenyl)-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93457-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichlorophenylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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